3-Butyramidobenzofuran-2-carboxamide
Description
3-Butyramidobenzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran core substituted with a butyramido group at the 3-position and a carboxamide group at the 2-position.
Properties
IUPAC Name |
3-(butanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-5-10(16)15-11-8-6-3-4-7-9(8)18-12(11)13(14)17/h3-4,6-7H,2,5H2,1H3,(H2,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGDXVWCCRKIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyramidobenzofuran-2-carboxamide typically involves the following steps:
Starting Material: Benzofuran-2-carboxylic acid is used as the starting material.
Amidation: The carboxylic acid group is converted to an amide group through amidation reactions.
Transamidation: Further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable and efficient synthetic routes. The use of palladium-catalyzed C–H arylation and transamidation procedures allows for the high-yield production of structurally diverse benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Butyramidobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents to the benzofuran core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used for C–H arylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the benzofuran core .
Scientific Research Applications
3-Butyramidobenzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Butyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes benzofuran derivatives and sulfonamide/triazine-containing compounds, but none directly match 3-Butyramidobenzofuran-2-carboxamide. Below is a comparative analysis based on functional groups and pharmacophores from analogous molecules:
Table 1: Key Structural and Functional Comparisons
Key Findings:
The carboxamide moiety shares hydrogen-bonding capacity with Chlorosyringaldehyde’s hydroxyl groups, suggesting possible interactions with enzymatic targets (e.g., kinases or proteases) .
Biological Activity: Chlorosulfuron’s triazine-sulfonamide structure inhibits acetolactate synthase (ALS), a mechanism unlikely in this compound due to its lack of a triazine ring . Chlorosyringaldehyde’s phenolic groups correlate with antioxidant activity, whereas the benzofuran scaffold in the target compound may favor cytotoxicity via intercalation or protein binding .
Toxicity and Stability :
- Chlorotetracycline’s phosphorothioate group contributes to its insecticidal activity but may also increase environmental persistence. In contrast, the carboxamide in this compound may enhance biodegradability .
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